![molecular formula C9H9NO2 B3354916 Methyl 3H-pyrrolizine-2-carboxylate CAS No. 61338-78-1](/img/structure/B3354916.png)
Methyl 3H-pyrrolizine-2-carboxylate
Overview
Description
Methyl 3H-pyrrolizine-2-carboxylate is a heterocyclic organic compound with a molecular formula of C8H9NO2. It is a colorless liquid with a characteristic odor and is commonly used in scientific research due to its unique properties. In
Scientific Research Applications
Chemical Synthesis and Reactions
Methyl 3H-pyrrolizine-2-carboxylate, a derivative of 3H-pyrrolizine, has been a subject of interest in various chemical synthesis and reaction studies. Johnson and Jones (1972) explored its reaction with acetylenedicarboxylic esters, resulting in the formation of 3-[alkoxycarbonyl(alkoxycarbonyl-methyl)methylene]-3H-pyrrolizines (Johnson & Jones, 1972). Kissounko et al. (1998) synthesized various substituted derivatives of the 3H-pyrrolizine ring system, indicating its versatility in chemical modifications (Kissounko et al., 1998).
Pharmaceutical and Biological Research
In the pharmaceutical domain, Ladurée et al. (1989) synthesized and evaluated the antileukemic activity of certain derivatives, indicating the potential medicinal applications of this compound (Ladurée et al., 1989). Additionally, Gouda et al. (2018) explored pyrrolizine-5-carboxamides, revealing insights into their anti-inflammatory and anticancer activities (Gouda et al., 2018).
Structural and Spectral Analysis
Material Science and Organic Chemistry
Further applications in organic chemistry are evident in the work of Laihia et al. (2006), who synthesized and characterized three spiro[pyrrolidine-2,3′-oxindoles], demonstrating the potential of this compound in the development of complex organic structures (Laihia et al., 2006).
properties
IUPAC Name |
methyl 3H-pyrrolizine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9(11)7-5-8-3-2-4-10(8)6-7/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXDDCWPCOETQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CN2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514926 | |
Record name | Methyl 3H-pyrrolizine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61338-78-1 | |
Record name | Methyl 3H-pyrrolizine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.